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molecular formula C12H11NO2 B054376 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-34-5

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B054376
M. Wt: 201.22 g/mol
InChI Key: XTYDBYBSBXUPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07094799B2

Procedure details

A mixture of purified 1-(4-methylphenyl)-1,2-cyclopropanedicarboxylic acid (58 kg), toluene (465 kg) and urea (23.8 kg) was heated to reflux and the mixture held at reflux until the reaction was complete. On completion of the reaction period, the solution was cooled to 80–90° C. and washed with water (69 L). The lower aqueous layer was discarded. In this way (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-2,4-dione was obtained as a solution in toluene.
Quantity
58 kg
Type
reactant
Reaction Step One
Name
Quantity
23.8 kg
Type
reactant
Reaction Step One
Quantity
465 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14]([OH:16])=O)[CH2:10][CH:9]2[C:11](O)=[O:12])=[CH:4][CH:3]=1.[NH2:17]C(N)=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:10][CH:9]2[C:11](=[O:12])[NH:17][C:14]3=[O:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
58 kg
Type
reactant
Smiles
CC1=CC=C(C=C1)C1(C(C1)C(=O)O)C(=O)O
Name
Quantity
23.8 kg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
465 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until the reaction
CUSTOM
Type
CUSTOM
Details
On completion of the reaction period
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 80–90° C.
WASH
Type
WASH
Details
washed with water (69 L)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C12C(NC(C2C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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